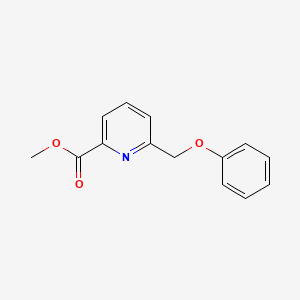

Methyl 6-(phenoxymethyl)picolinate

Description

Contextualization within Pyridine (B92270) Carboxylate Chemistry

Picolinate (B1231196) esters are a class of organic compounds derived from picolinic acid, which is a pyridinecarboxylic acid. nih.govwikipedia.org Pyridinecarboxylic acids are derivatives of pyridine with a carboxylic acid functional group. wikipedia.org The position of the carboxyl group on the pyridine ring defines its isomers: picolinic acid (2-position), nicotinic acid (3-position), and isonicotinic acid (4-position). wikipedia.org

Picolinates, the conjugate bases of picolinic acid, are notable for their ability to act as bidentate chelating agents for various metal ions. nih.govwikipedia.org This property is significant in biological systems and has led to their study in various contexts. wikipedia.org The esterification of picolinic acid, for instance with methanol (B129727) to form methyl picolinate, creates a versatile intermediate for further chemical modifications. chemicalbook.comnist.govchemicalbook.comnih.gov

Significance of Phenoxymethyl (B101242) Functionality in Chemical Synthesis and Advanced Derivatives

The phenoxymethyl group is a common motif in organic chemistry and is notably present in pharmaceuticals like phenoxymethylpenicillin (Penicillin V). nih.govnih.govdrugbank.comwikipedia.org In Penicillin V, this group contributes to the compound's acid stability, allowing for oral administration. wikipedia.org The synthesis of such compounds can involve the use of precursors like phenoxyacetic acid methyl ester. nih.gov The phenoxymethyl moiety can be introduced into molecules through various synthetic routes, often involving the reaction of a phenoxide with a suitable electrophile. This functionality can influence a molecule's biological activity and pharmacokinetic properties. The hydrolysis of the phenoxymethyl group can also be a key step in certain chemical transformations. nih.gov

Overview of Methyl 6-(Phenoxymethyl)picolinate in Contemporary Chemical Research

This compound itself is a subject of interest as a scaffold and intermediate in the synthesis of more complex molecules. Its structure combines the features of both the picolinate and phenoxymethyl groups. Research often focuses on the synthesis of this and related compounds, such as Methyl 6-(hydroxymethyl)picolinate and Methyl 6-methylpicolinate, to explore their potential applications. sigmaaldrich.comsigmaaldrich.comnih.gov The reactivity of the ester and the potential for modification of the phenoxymethyl and pyridine rings make it a versatile tool for chemists.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound and related compounds.

| Property | This compound | Methyl picolinate | Methyl 6-methylpicolinate | Methyl 6-(hydroxymethyl)picolinate |

| IUPAC Name | methyl 6-(phenoxymethyl)pyridine-2-carboxylate | methyl pyridine-2-carboxylate nist.govnih.gov | methyl 6-methyl-2-pyridinecarboxylate sigmaaldrich.com | methyl 6-(hydroxymethyl)-2-pyridinecarboxylate sigmaaldrich.comnih.gov |

| Molecular Formula | C₁₄H₁₃NO₃ | C₇H₇NO₂ chemicalbook.comnist.gov | C₈H₉NO₂ sigmaaldrich.com | C₈H₉NO₃ nih.gov |

| Molecular Weight | 243.26 g/mol | 137.14 g/mol chemicalbook.comnist.gov | 151.16 g/mol sigmaaldrich.com | 167.16 g/mol sigmaaldrich.comnih.gov |

| CAS Number | 148566-83-8 | 2459-07-6 chemicalbook.comnist.govchemicalbook.comnih.gov | 13602-11-4 sigmaaldrich.com | 39977-44-1 sigmaaldrich.comnih.gov |

Synthesis and Reactivity

The synthesis of picolinate esters can be achieved through various methods, including the esterification of picolinic acid. researchgate.net For instance, methyl picolinate can be synthesized from 2-Picolinic acid and methanol. chemicalbook.com More advanced methods for creating substituted picolinates often involve multi-step synthetic sequences. The reactivity of this compound is characterized by the chemistry of its functional groups: the methyl ester, the pyridine ring, and the phenoxymethyl ether linkage. The ester group is susceptible to hydrolysis under acidic or basic conditions. The pyridine ring can undergo various transformations, and the ether linkage can potentially be cleaved under harsh conditions.

Structure

3D Structure

Properties

CAS No. |

1219112-95-4 |

|---|---|

Molecular Formula |

C14H13NO3 |

Molecular Weight |

243.26 g/mol |

IUPAC Name |

methyl 6-(phenoxymethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C14H13NO3/c1-17-14(16)13-9-5-6-11(15-13)10-18-12-7-3-2-4-8-12/h2-9H,10H2,1H3 |

InChI Key |

FXHOSKBSIFZOQM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)COC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 6 Phenoxymethyl Picolinate and Analogues

Direct Esterification Routes and Derivatives

Direct esterification of the corresponding carboxylic acid is a fundamental approach to obtaining methyl 6-(phenoxymethyl)picolinate. This can be accomplished through several methods, including acid-catalyzed and metal-catalyzed reactions.

Acid-Catalyzed Esterification Approaches for Picolinic Acid Derivatives

The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to esters. masterorganicchemistry.com In the context of picolinic acid derivatives, this reaction involves treating the picolinic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. masterorganicchemistry.com Although effective, this method can sometimes be complicated by the low solubility of picolinoyl chlorides, which are often available as hydrochlorides. nih.gov

An alternative approach involves the preparation of more reactive "active esters." For instance, p-nitrophenyl, N-hydroxysuccinimidyl, and pentafluorophenyl esters of picolinic acid can be synthesized from the corresponding acid. nih.gov These active esters can then readily react with methanol to yield the desired methyl picolinate (B1231196) derivative. This two-step process can be advantageous when direct esterification proves challenging. nih.gov

| Method | Catalyst/Reagent | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Fischer-Speier Esterification | Strong acid (e.g., H₂SO₄, TsOH) | Direct, uses readily available materials. | Equilibrium reaction, may require excess alcohol. | masterorganicchemistry.com |

| Active Ester Synthesis | DCC, SOCl₂/DMF, then phenol (B47542) or N-hydroxysuccinimide | Can be more efficient for difficult substrates, avoids harsh acidic conditions. | Two-step process, may involve less atom-economical reagents. | nih.gov |

Metal-Catalyzed Oxidative Esterification of Precursors

Metal-catalyzed oxidative esterification offers a more recent and efficient route to methyl picolinate and its analogs. This method often utilizes a precursor alcohol or aldehyde and an oxidant in the presence of a metal catalyst. Palladium-based catalysts have shown significant promise in this area. chemicalbook.comresearchgate.net For example, a heterogeneous palladium catalyst can effectively promote the oxidative esterification of benzyl (B1604629) alcohols with methanol in the presence of potassium carbonate and oxygen. chemicalbook.com This approach benefits from the catalytic nature of the reaction and the use of a relatively mild oxidant. chemicalbook.com

Other metal catalysts, such as those based on manganese, have also been explored. Picolinic acid can act as a chelating ligand, enhancing the catalytic activity of Mn(II) in oxidation processes. acs.org Furthermore, anionic molybdenum-picolinate N-oxido-peroxo complexes have been shown to be effective oxidants for alcohols. documentsdelivered.com The choice of metal and ligand can significantly influence the reaction's efficiency and selectivity.

Pyridine (B92270) Ring Functionalization and Derivatization

Functionalizing a pre-existing pyridine ring is a versatile strategy for introducing the necessary substituents to form this compound. This can be achieved through powerful cross-coupling reactions or nucleophilic substitution.

Palladium-Catalyzed Coupling Reactions (e.g., Stille Coupling) for Substituted Picolinates

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful tool for C-C bond formation. libretexts.orgrsc.org Reactions like the Suzuki-Miyaura (using organoboranes) and Stille (using organostannanes) couplings can be employed to introduce various substituents onto the pyridine ring. libretexts.orgnih.gov For instance, a halogenated picolinate can be coupled with an appropriate organometallic reagent to build more complex structures. The general catalytic cycle for these reactions involves oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the organometallic reagent and reductive elimination to form the new C-C bond and regenerate the catalyst. nih.govnih.gov The choice of ligands, such as phosphines, is crucial for controlling the catalyst's activity and stability. rsc.org

Nucleophilic Substitution Reactions on Halogenated Picolinates with Phenolic Reagents

A common and direct method for constructing the phenoxymethyl (B101242) ether linkage involves the nucleophilic substitution of a halogen on the picolinate ring with a phenoxide. Typically, a 6-halopicolinate, such as methyl 6-chloropicolinate or methyl 6-bromopicolinate, is treated with a phenol in the presence of a base. The base deprotonates the phenol to form the more nucleophilic phenoxide, which then displaces the halide from the pyridine ring.

This reaction is a type of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the attack of the nucleophile at the 6-position.

Strategies for Constructing the Phenoxymethyl Side Chain

The formation of the phenoxymethyl ether linkage is a critical step in the synthesis of the target molecule. This can be accomplished through a Williamson ether synthesis-type reaction.

One common approach involves the reaction of methyl 6-(hydroxymethyl)picolinate with a phenol under basic conditions. nih.govsigmaaldrich.com The base deprotonates the hydroxyl group of the picolinate, which then acts as a nucleophile, attacking a suitably activated phenol derivative.

Alternatively, and more commonly, methyl 6-(bromomethyl)picolinate can be used as a precursor. vulcanchem.com In this case, the phenoxide, generated by treating a phenol with a base like sodium hydride or potassium carbonate, acts as the nucleophile and displaces the bromide from the methylpicolinate derivative. This method is often preferred due to the higher reactivity of the benzylic bromide. The reaction of methyl 6-(bromomethyl)picolinate with sodium ethoxide to yield methyl 6-ethoxypicolinate demonstrates a similar transformation. vulcanchem.com

Another strategy involves the enzymatic synthesis of related structures. For example, phenoxymethylpenicillin has been synthesized from 6-aminopenicillanic acid and phenoxyacetic acid methyl ester using an enzyme from Erwinia aroideae. nih.gov While not a direct synthesis of the target compound, this highlights the potential of biocatalysis in forming phenoxymethyl-containing molecules.

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| Picolinic Acid | Starting material for esterification. | nih.govontosight.ai |

| Methyl 6-(Hydroxymethyl)picolinate | Precursor for forming the ether linkage. | nih.govsigmaaldrich.com |

| Methyl 6-(Bromomethyl)picolinate | Reactive precursor for nucleophilic substitution. | vulcanchem.com |

| Phenol | Source of the phenoxy group. | nih.gov |

| Palladium Catalysts | Used in cross-coupling and oxidative esterification reactions. | chemicalbook.comlibretexts.orgrsc.orgnih.gov |

Introduction of the Phenoxy Moiety to Pyridine Precursors

The principal method for synthesizing this compound involves a nucleophilic substitution reaction, a cornerstone of organic synthesis. This transformation is typically accomplished via the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.

The reaction commences with the deprotonation of phenol by a suitable base to generate the more nucleophilic phenoxide anion. This is followed by the reaction of the phenoxide with a methyl picolinate derivative bearing a leaving group at the 6-methyl position. The most common precursors for this purpose are methyl 6-(halomethyl)picolinates, such as the chloro or bromo derivatives.

The general synthetic scheme can be represented as follows: Step 1: Deprotonation of Phenol Phenol + Base → Sodium Phenoxide + Conjugate Acid of Base

Step 2: Nucleophilic Substitution Sodium Phenoxide + Methyl 6-(halomethyl)picolinate → this compound + Sodium Halide

The selection of the base and solvent system is critical to the success of the reaction, influencing both the reaction rate and the yield of the desired product.

Chemo- and Regioselectivity in Synthetic Pathways

The synthesis of this compound requires careful consideration of chemo- and regioselectivity to ensure the desired product is formed with high purity. The precursor, a substituted picolinate, possesses multiple reactive sites, making controlled functionalization a key challenge.

The primary consideration is the O-alkylation of the phenoxide versus potential N-alkylation of the pyridine ring. The Williamson ether synthesis, under standard conditions, strongly favors the formation of the O-alkylated product, the desired ether. This is due to the greater nucleophilicity of the phenoxide oxygen compared to the pyridine nitrogen in this context.

Regioselectivity is primarily controlled by the starting materials. The use of a 6-substituted picolinate precursor directs the introduction of the phenoxymethyl moiety to the desired position on the pyridine ring. The inertness of the ester group and the aromatic ring of the picolinate under the reaction conditions for the Williamson ether synthesis ensures that the reaction proceeds with high regioselectivity.

For instance, the reaction of methyl 6-(bromomethyl)picolinate with sodium phenoxide is a highly regioselective process, yielding the target molecule with minimal formation of byproducts arising from reaction at other positions.

Advancements in Synthetic Efficiency and Yield Optimization

Efforts to enhance the efficiency and yield of this compound synthesis have focused on optimizing reaction conditions and exploring alternative catalytic systems.

One significant advancement is the application of phase-transfer catalysis (PTC). In this methodology, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the halomethyl picolinate. This technique can lead to increased reaction rates, milder reaction conditions, and improved yields by overcoming the low solubility of the phenoxide salt in the organic solvent.

The choice of solvent also plays a crucial role in yield optimization. Aprotic polar solvents, such as dimethylformamide (DMF) or acetonitrile, are often employed as they can solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion and promoting the S(_N)2 reaction.

The table below summarizes typical reaction parameters and the resulting yields for the synthesis of phenoxymethyl picolinate analogues, which are indicative of the conditions that would be applied for the synthesis of this compound.

| Precursor | Reagent | Base | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Methyl 6-(chloromethyl)picolinate | Phenol | Potassium Carbonate | Acetonitrile | None | Reflux | 8 | Good |

| Methyl 6-(bromomethyl)picolinate | Phenol | Sodium Hydride | Tetrahydrofuran | None | Room Temperature | 6 | High |

| Methyl 6-(chloromethyl)picolinate | Phenol | Sodium Hydroxide (B78521) | Toluene/Water | Tetrabutylammonium bromide | 80 | 4 | Excellent |

Chemical Reactivity and Transformation Pathways

Hydrolysis of the Ester Group to Picolinic Acid Derivatives

The methyl ester group of Methyl 6-(phenoxymethyl)picolinate is susceptible to hydrolysis, a reaction that cleaves the ester to yield the corresponding carboxylic acid, 6-(phenoxymethyl)picolinic acid, and methanol (B129727). This transformation can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This reaction is typically performed by heating the ester in the presence of water and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.uk The reaction is reversible, and to drive it towards completion, an excess of water is generally used. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers lead to the elimination of methanol and regeneration of the acid catalyst, yielding the picolinic acid derivative. youtube.com

Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis is the more common method for this transformation and is an irreversible process that goes to completion. libretexts.orgchemguide.co.uk The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to release a methoxide (B1231860) ion and form the carboxylic acid. The methoxide ion subsequently deprotonates the newly formed acid, resulting in the final products: an alcohol (methanol) and a carboxylate salt (e.g., sodium 6-(phenoxymethyl)picolinate). libretexts.org An acidic workup is required to protonate the carboxylate salt and isolate the neutral picolinic acid.

Divalent metal ions have also been shown to catalyze the hydrolysis of picolinate (B1231196) esters, promoting the reaction through interaction with the pyridine (B92270) nitrogen and the ester group. acs.org

| Reaction Type | Reagents | Key Characteristics | Products (after workup) |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄, HCl) | Reversible; requires excess water to favor products. libretexts.org | 6-(Phenoxymethyl)picolinic acid, Methanol |

| Base-Catalyzed Hydrolysis (Saponification) | Base (e.g., NaOH, KOH), H₂O | Irreversible; goes to completion. chemguide.co.uk | 6-(Phenoxymethyl)picolinic acid, Methanol |

Derivatization of the Phenoxymethyl (B101242) and Pyridine Moieties

The distinct functional groups within this compound allow for a range of derivatization reactions, enabling the synthesis of a library of related compounds.

The picolinate ester can be converted into other functional groups, most notably amides and alcohols.

Amination: The methyl ester can be converted to an amide by reaction with a primary or secondary amine. This aminolysis reaction typically requires heating and may be catalyzed by the amine itself or an appropriate catalyst. The process yields N-substituted 6-(phenoxymethyl)picolinamide derivatives.

Reduction: The ester can be reduced to a primary alcohol, [6-(phenoxymethyl)pyridin-2-yl]methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, which proceeds via nucleophilic acyl substitution followed by reduction of the intermediate aldehyde.

The phenoxymethyl group consists of a stable ether linkage and an aromatic phenyl ring.

Ether Cleavage: The ether bond is generally stable but can be cleaved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.com This reaction would produce 6-(hydroxymethyl)picolinate and phenol (B47542) or halobenzene derivatives, depending on the reaction pathway (S_N1 or S_N2).

Aromatic Substitution: The phenyl ring of the phenoxy group can undergo electrophilic aromatic substitution. The ether oxygen is an activating, ortho-, para-directing group, meaning that electrophiles will preferentially add to the positions ortho and para to the ether linkage.

The pyridine ring has a distinct reactivity profile compared to benzene (B151609).

Electrophilic Reactions: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS). Reactions like nitration or halogenation require harsh conditions and typically yield the 3- or 5-substituted product.

Nucleophilic Reactions: The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (S_NAr), particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). stackexchange.comyoutube.com The stability of the anionic intermediate (a Meisenheimer-like complex) is enhanced because the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.comnih.gov While the existing groups on this compound are not good leaving groups, the synthesis of this compound and its analogs often involves the displacement of a halide (e.g., chloride or bromide) from the 6-position of a pyridine ring by a nucleophile like sodium phenoxide. sci-hub.se

Role as a Versatile Intermediate for Complex Organic Molecule Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, particularly those with pharmaceutical or material science applications. nih.gov The phenoxy and phenoxymethyl moieties are present in various biologically active compounds, including certain antibiotics and agents targeting neurological disorders. nih.govbteup.ac.in

The compound's versatility stems from its multiple reaction sites:

The Ester: As detailed above, it can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. The resulting carboxylic acid is particularly useful for building larger molecules via amide bond coupling reactions.

The Pyridine Nitrogen: The basic nitrogen atom can be protonated or alkylated to form pyridinium (B92312) salts.

The Phenoxy Group: This group can be modified on its phenyl ring or serve as a key structural element for binding to biological targets.

The Pyridine Ring: While less reactive to electrophiles, it provides a stable aromatic core.

The strategic manipulation of these functional groups allows chemists to use this compound as a starting point for constructing a diverse array of more elaborate chemical structures. Related structures, such as Methyl 6-(chloromethyl)picolinate, are also used as synthetic intermediates, underscoring the utility of this substituted picolinate framework. chemscene.com

Mechanistic Investigations of Key Transformation Processes

While specific mechanistic studies on this compound are not widely reported, the mechanisms of its primary transformations are well-understood from studies on analogous compounds.

Mechanism of Ester Hydrolysis: The acid-catalyzed hydrolysis of esters proceeds via a well-established pathway. The key steps involve initial protonation of the carbonyl oxygen, nucleophilic attack by water, formation of a tetrahedral intermediate, proton transfers, and elimination of the alcohol (methanol). youtube.com The entire process is reversible. In base-catalyzed hydrolysis (saponification), the mechanism involves the direct nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of the alkoxide (methoxide), which is an irreversible process.

Mechanism of Nucleophilic Aromatic Substitution (S_NAr): The S_NAr mechanism on the pyridine ring involves a two-step addition-elimination process. A nucleophile attacks an electron-deficient carbon atom (e.g., C2 or C6) to form a resonance-stabilized anionic covalent intermediate known as a Meisenheimer complex. nih.gov For attack at the ortho or para positions, one of the resonance structures places the negative charge directly on the ring nitrogen, which is particularly stabilizing and explains the high reactivity of these positions toward nucleophiles. stackexchange.comyoutube.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed solution-state structure and conformational dynamics of Methyl 6-(phenoxymethyl)picolinate. Analysis of chemical shifts, coupling constants, and through-space interactions provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the picolinate (B1231196) and phenoxy rings, the methylene bridge protons (-O-CH₂-), and the methyl ester protons (-OCH₃). The precise chemical shifts of the pyridine (B92270) ring protons are influenced by the positions of the nitrogen atom and the ester group.

¹³C NMR: The carbon NMR spectrum complements the proton data, providing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the two aromatic rings, the methylene bridge carbon, and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | 7.8 - 8.2 | 125.0 - 128.0 |

| Pyridine-H4 | 7.6 - 8.0 | 137.0 - 140.0 |

| Pyridine-H5 | 7.4 - 7.8 | 120.0 - 123.0 |

| Phenoxy-H (ortho) | 6.9 - 7.1 | 114.0 - 116.0 |

| Phenoxy-H (meta) | 7.2 - 7.4 | 129.0 - 131.0 |

| Phenoxy-H (para) | 6.9 - 7.1 | 121.0 - 123.0 |

| -O-CH₂- | 5.2 - 5.5 | 68.0 - 72.0 |

| -COOCH₃ | 3.9 - 4.1 | 52.0 - 54.0 |

| Pyridine-C2 (C=O) | - | 164.0 - 167.0 |

| Pyridine-C6 (CH₂) | - | 155.0 - 158.0 |

| Phenoxy-C1 (ipso) | - | 157.0 - 160.0 |

| Carbonyl C=O | - | 164.0 - 167.0 |

To unambiguously assign these resonances and confirm the molecular structure, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity of adjacent protons on the pyridine ring (H3-H4-H5) and the phenyl ring (ortho-meta-para).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the methylene proton signals to the methylene carbon signal.

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis

Advanced mass spectrometry techniques are used to confirm the molecular weight and probe the fragmentation patterns of the molecule, which can further validate its structure.

HRMS provides a highly accurate mass measurement of the parent molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₄H₁₃NO₃), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Table 2: HRMS Data for this compound

| Ion Type | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₄H₁₄NO₃⁺ | 244.0968 |

| [M+Na]⁺ | C₁₄H₁₃NNaO₃⁺ | 266.0788 |

The fragmentation pathway of a molecule provides insight into its structural stability and the nature of its chemical bonds. nih.gov For this compound, common fragmentation patterns observed in techniques like tandem mass spectrometry (MS/MS) would likely involve the cleavage of the ester and ether bonds. researchgate.net Predicted fragmentation pathways include:

Loss of the methoxy group: Cleavage of the O-CH₃ bond from the ester, resulting in a characteristic loss of 31 Da.

Cleavage of the ester group: Loss of the entire carbomethoxy group (•COOCH₃), a loss of 59 Da.

Ether bond cleavage: Fragmentation at the phenoxymethyl (B101242) linkage, which could lead to the formation of a phenoxy radical (•OPh, 93 Da) or a picolinyl fragment.

McLafferty Rearrangement: If applicable, this rearrangement could lead to specific neutral losses. nih.gov

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for predictions of its solid-state behavior. researchgate.net The crystal packing would be governed by a combination of intermolecular forces. rsc.org

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like -OH or -NH, weak C-H···O and C-H···N hydrogen bonds are expected to play a significant role in the crystal packing. The oxygen atoms of the ether and carbonyl groups, along with the pyridine nitrogen, can act as hydrogen bond acceptors.

π-π Stacking: The presence of two aromatic rings (pyridine and phenyl) suggests that π-π stacking interactions would be a key feature of the crystal structure, contributing significantly to its stability.

Hirshfeld surface analysis of similar compounds reveals that H···O/O···H, H···H, and H···C/C···H interactions are often the most significant contributors to crystal packing. nih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Signatures and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of their chemical bonds. nih.govnih.gov

The spectra of this compound would be characterized by several key vibrational modes:

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically between 1710-1740 cm⁻¹, corresponding to the stretching vibration of the ester carbonyl group.

C-O Stretch: Bands associated with the C-O stretching of the ester and ether linkages would appear in the 1100-1300 cm⁻¹ region.

Aromatic C=C and C-H Vibrations: Multiple bands in the 1400-1600 cm⁻¹ region would correspond to the C=C stretching vibrations within the pyridine and phenyl rings. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.

Aliphatic C-H Vibrations: Stretching and bending modes for the methylene (-CH₂-) and methyl (-CH₃) groups would be found in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester C=O | Stretch | 1710 - 1740 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Ether C-O-C | Asymmetric Stretch | 1200 - 1280 |

| Ester C-O | Stretch | 1100 - 1300 |

| Aromatic C-H | Stretch | 3010 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

Both IR and Raman spectroscopy provide complementary information. While the polar C=O group gives a strong signal in the IR spectrum, the vibrations of the non-polar aromatic rings are often more prominent in the Raman spectrum. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignments (if applicable to chiral derivatives)

As of the current body of scientific literature, there are no specific studies detailing the use of chiroptical spectroscopy, such as Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD), for the stereochemical assignment of chiral derivatives of this compound. This indicates that research focusing on the synthesis and stereochemical analysis of chiral analogues of this specific compound is not publicly available.

Chiroptical spectroscopic techniques are powerful methods for determining the absolute configuration of chiral molecules. mdpi.combohrium.com These techniques rely on the differential interaction of left and right circularly polarized light with a chiral sample. nih.govnih.gov For a molecule to be analyzed by these methods, it must possess a chiral center or exhibit axial or planar chirality, resulting in non-superimposable mirror images (enantiomers).

In principle, if chiral derivatives of this compound were to be synthesized—for instance, by introducing a stereocenter on the phenoxymethyl group or the picolinate ring—chiroptical methods could be employed. The resulting CD or VCD spectrum would be unique to a specific enantiomer and could be used to assign its absolute configuration, often through comparison with theoretical calculations. mdpi.com

However, without experimental data or published research on such derivatives, a detailed analysis under this section is not possible. The application of chiroptical spectroscopy remains a hypothetical consideration for future research on novel, chiral variants of this compound.

No Publicly Available Computational and Theoretical Chemistry Studies Found for this compound

The search was structured to identify literature and data for the following specific areas of computational chemistry, as requested:

Quantum Chemical Calculations: Including Density Functional Theory (DFT) for molecular geometry optimization, electronic properties, and spectroscopic predictions, as well as ab initio and semi-empirical methods for high-accuracy predictions and reaction energetics.

Molecular Dynamics Simulations: Focusing on conformational landscapes, flexibility analysis through Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), and the investigation of solvent effects.

Molecular Docking and Interaction Profiling: To understand its potential interactions within model systems.

While no information was found for this compound, the search did identify a recent study on a structurally related compound, "methyl 5-((cinnamoyloxy)methyl)picolinate". This 2024 study utilized Density Functional Theory (DFT) for structural optimization and molecular docking to investigate its potential as a cardiovascular drug. nih.gov However, due to the strict focus of the request on "this compound" only, the findings from this related research are not detailed here.

The absence of published research on the computational and theoretical aspects of this compound suggests that this specific chemical compound may not have been a subject of in-depth academic or industrial research in this area to date. Therefore, the generation of an article with detailed research findings and data tables as per the provided outline is not possible.

Computational and Theoretical Chemistry Studies

Molecular Docking and Interaction Profiling in Model Systems

Prediction of Ligand-Receptor Binding Modes and Affinities in a Chemical Context

Molecular docking is a principal computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, such as a protein or enzyme. nih.gov This method involves creating a three-dimensional model of the target's binding site and then computationally "docking" the ligand into this pocket in various possible conformations. Sophisticated scoring functions are used to estimate the binding energy for each pose, with lower scores typically indicating a more favorable interaction. nih.gov

In a hypothetical study involving Methyl 6-(phenoxymethyl)picolinate, the process would begin by obtaining the 3D structure of a relevant target protein, for instance, from the Protein Data Bank (PDB). frontiersin.org The protein structure is prepared by adding hydrogen atoms and assigning charges, and a binding grid is generated around the active site. frontiersin.orgmdpi.com this compound would then be docked into this grid. The results would predict the most stable binding pose and provide a docking score, an estimate of its binding affinity. nih.gov Analysis of the top-ranked pose would reveal key intermolecular interactions, such as which amino acid residues in the receptor are crucial for binding the ligand. mdpi.com This information is vital for understanding its mechanism of action and for guiding further optimization.

Table 1: Illustrative Example of Molecular Docking Results for this compound with a Hypothetical Receptor

This table represents hypothetical data from a molecular docking simulation to illustrate the type of results obtained.

| Parameter | Value | Description |

| Docking Score | -8.5 kcal/mol | A calculated estimate of the binding affinity. More negative values suggest stronger binding. |

| Predicted Inhibition Constant (Ki) | 1.5 µM | An estimated measure of inhibitor potency derived from the docking score. |

| Key Interacting Residues | Tyr23, Phe82, Asn101, Ser145 | Amino acids in the hypothetical receptor's active site predicted to form significant contacts. |

| Types of Interactions | Hydrogen Bond, π-π Stacking | The primary non-covalent forces stabilizing the ligand-receptor complex. |

Analysis of Non-Covalent Interactions (e.g., hydrogen bonding, π-stacking)

Non-covalent interactions are critical for molecular recognition and the stability of a ligand-receptor complex. nih.gov For this compound, the key interactions would involve its constituent parts: the picolinate (B1231196) ring, the phenoxy group, and the methyl ester. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these forces. nih.gov

Hydrogen Bonding: The nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of the ester and ether groups can act as hydrogen bond acceptors. In a receptor's binding site, they could form hydrogen bonds with donor residues like tyrosine, serine, or asparagine.

π-π Stacking: Both the pyridine ring of the picolinate and the benzene (B151609) ring of the phenoxymethyl (B101242) group are aromatic systems capable of engaging in π-π stacking interactions. nih.gov This occurs when they align with aromatic residues of the receptor, such as phenylalanine, tyrosine, or tryptophan, contributing significantly to binding affinity. nih.gov

Molecular dynamics (MD) simulations can further analyze the stability and dynamics of these interactions over time, providing a more complete picture of the binding event. mdpi.com

Table 2: Hypothetical Analysis of Non-Covalent Interactions for a Docked Pose of this compound

This table provides an illustrative breakdown of potential non-covalent contacts identified in a computational model.

| Interaction Type | Ligand Group Involved | Receptor Residue Involved | Estimated Distance (Å) |

| Hydrogen Bond | Picolinate Nitrogen | Tyr23 (Hydroxyl H) | 2.9 |

| Hydrogen Bond | Ester Carbonyl Oxygen | Asn101 (Amide H) | 3.1 |

| π-π Stacking (Parallel) | Phenoxy Ring | Phe82 (Aromatic Ring) | 3.5 |

| π-π Stacking (T-shaped) | Picolinate Ring | Tyr23 (Aromatic Ring) | 4.8 |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, providing insights into the energy changes that occur as reactants are converted into products. acs.org For a compound like this compound, this could involve modeling its synthesis or its metabolic degradation, such as the hydrolysis of the ester group. acs.org

Using methods based on Density Functional Theory (DFT), researchers can map the potential energy surface of a reaction. This process involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states—the high-energy structures that represent the energy barrier to the reaction. acs.org The calculated energy of the transition state determines the activation energy, which is directly related to the reaction rate. Such studies can confirm a proposed reaction mechanism or distinguish between several possible pathways by identifying the one with the lowest energy barrier. nih.gov

For example, a computational study on the hydrolysis of this compound would model the approach of a water molecule or hydroxide (B78521) ion, the formation of a tetrahedral intermediate, and the final cleavage of the methyl ester bond to yield 6-(phenoxymethyl)picolinic acid and methanol (B129727).

Virtual Screening and Computational Design of Related Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target. nih.gov This approach is far faster and more cost-effective than traditional high-throughput screening. nih.gov If this compound were identified as a "hit" compound with desirable activity, its structure could be used as a query in a virtual screen to find related analogues with potentially improved properties.

There are two main approaches:

Ligand-Based Virtual Screening: This method searches for molecules in a database that have a similar structure or shape to the known active compound (the "scaffold"). nih.gov Similarity can be assessed using 2D fingerprints (describing atom connectivity) or 3D shape matching. nih.gov

Structure-Based Virtual Screening: This approach uses the molecular docking method described previously to screen a large library of compounds against the 3D structure of the target receptor. frontiersin.org The top-scoring compounds are then selected for further investigation. nih.gov

These screening efforts can identify novel scaffolds or suggest modifications to the original molecule to enhance its binding affinity or other properties, thereby accelerating the drug discovery and design process. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science Excluding Clinical

Precursor in the Synthesis of Picolinate-Containing Ligands for Metal Complexes

The foundational structure of Methyl 6-(phenoxymethyl)picolinate, featuring a pyridine (B92270) nitrogen and a carbonyl oxygen, makes it an excellent candidate as a precursor for bidentate picolinate-containing ligands. These ligands are crucial in the development of a wide array of metal complexes with tailored electronic and steric properties.

The synthesis of coordination compounds would likely involve the reaction of this compound with various metal salts. The phenoxymethyl (B101242) group at the 6-position of the pyridine ring could significantly influence the coordination geometry and the properties of the resulting metal complexes. The steric hindrance introduced by this bulky group could lead to the formation of complexes with specific stereochemistries, potentially creating chiral catalysts or materials with unique optical properties.

Picolinate-based metal complexes are known to be active catalysts in a range of organic transformations. By extension, complexes derived from this compound could find applications in:

Homogeneous Catalysis: The solubility of such complexes in organic solvents would make them suitable for homogeneous catalysis, for example, in cross-coupling reactions or oxidations. The electronic properties of the phenoxy group could modulate the reactivity of the metal center.

Heterogeneous Catalysis: The ligand could be functionalized to allow for immobilization on a solid support, creating a heterogeneous catalyst. This would offer the advantages of easy separation and reusability.

Photocatalysis: The aromatic phenoxymethyl group, in conjunction with a suitable metal center, might impart photocatalytic activity, enabling light-driven chemical reactions.

A hypothetical data table summarizing potential catalytic applications is presented below:

| Catalyst Type | Potential Reaction | Role of Phenoxymethyl Group |

| Homogeneous | Suzuki-Miyaura Cross-Coupling | Steric control, influencing selectivity |

| Heterogeneous | Oxidation of Alcohols | Anchoring to support, enhancing stability |

| Photocatalysis | CO2 Reduction | Light absorption, promoting electron transfer |

Building Block for Heterocyclic Scaffolds with Defined Chemical Architectures

Heterocyclic compounds form the backbone of many functional materials and pharmaceuticals. sigmaaldrich.com this compound could serve as a versatile building block for the synthesis of more complex heterocyclic systems. sigmaaldrich.com The ester functionality can be readily converted into other functional groups, such as amides, hydrazides, or alcohols, opening up a wide range of synthetic possibilities. The phenoxymethyl group would be carried through these transformations, imparting its specific properties to the final molecular architecture.

Applications in Supramolecular Chemistry and Host-Guest Recognition Systems

The principles of supramolecular chemistry rely on non-covalent interactions to build large, organized molecular assemblies. The phenoxymethyl group of this compound provides a platform for such interactions.

The aromatic ring of the phenoxymethyl group can participate in π-π stacking interactions, while the ether oxygen can act as a hydrogen bond acceptor. These features could be exploited in the design of molecular receptors capable of selectively binding to specific guest molecules. The incorporation of a reporter group could then lead to the development of chemical sensors that signal the presence of the target guest through a change in color or fluorescence.

Development of Chemical Probes and Analytical Reagents

Chemical probes are essential tools for studying biological processes and for chemical analysis. nih.govnih.gov The structural motifs within this compound suggest its potential as a scaffold for the development of such probes. nih.govnih.gov By attaching a fluorescent dye or a reactive group to the phenoxymethyl moiety, it could be transformed into a probe for detecting specific metal ions or for labeling particular biomolecules. The picolinate (B1231196) core would ensure a defined spatial arrangement, which is crucial for the probe's selectivity and function.

Role in Advanced Organic Synthetic Methodologies for Non-Pharmaceutical Targets

Despite a comprehensive search of scientific literature and patent databases, specific examples and detailed research findings concerning the role of this compound in advanced organic synthetic methodologies for non-pharmaceutical targets are not extensively documented in publicly available sources. The existing body of research primarily focuses on the synthesis of pyridine derivatives for potential pharmaceutical applications.

The inherent chemical functionalities of this compound, including the picolinate ester, the phenoxy ether linkage, and the pyridine ring, suggest its potential as a versatile building block in organic synthesis. In principle, the ester group can undergo hydrolysis to the corresponding carboxylic acid or be converted to other functional groups. The pyridine ring itself can be a target for various organic transformations. However, specific applications in the synthesis of non-clinical materials or complex molecules are not detailed in the reviewed literature.

Due to the lack of specific documented applications in non-pharmaceutical advanced synthesis and materials science, no data tables on research findings can be provided at this time.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways for Picolinate (B1231196) Derivatives

The chemical industry's shift towards greener and more efficient manufacturing processes is driving the development of innovative synthetic methods for picolinate derivatives. Key research areas that promise to revolutionize the synthesis of compounds like "Methyl 6-(phenoxymethyl)picolinate" include:

Catalysis for Sustainability: Researchers are investigating the use of novel catalysts to facilitate the synthesis of picolinates under milder and more environmentally friendly conditions. For instance, a recent study demonstrated the use of a nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, to enable the synthesis of picolinate derivatives at ambient temperatures. rsc.org This approach, which leverages the anomeric effect, represents a significant step towards reducing the energy consumption and environmental footprint of picolinate production. rsc.org

Green Chemistry Approaches: Efforts are underway to develop "green" synthesis techniques that minimize waste and utilize renewable resources. One such approach involves the use of 2-cyanopyridine (B140075) and chromium trichloride (B1173362) in a process where waste liquids and gases can be reclaimed and the chromium trichloride recycled. researchgate.net This method is not only more sustainable but also simple and cost-effective, making it suitable for industrial-scale production. researchgate.net

Biocatalysis: The use of enzymes as catalysts in chemical synthesis is a rapidly growing field within green chemistry. youtube.com Enzymes, which are biological catalysts produced by microorganisms, offer high specificity and can accelerate reactions by a factor of up to one million. youtube.com The development of enzymatic processes for the synthesis of picolinate derivatives could lead to highly efficient and selective production methods with minimal environmental impact. youtube.com

| Synthetic Approach | Key Features | Potential Advantages |

| Nanoporous Heterogeneous Catalysis | Utilizes catalysts like UiO-66(Zr)-N(CH2PO3H2)2. rsc.org | Enables reactions at ambient temperatures, reducing energy consumption. rsc.org |

| Green Technics with Recyclable Reagents | Employs recyclable reagents like chromium trichloride. researchgate.net | Minimizes waste, simple, and cost-effective for industrial production. researchgate.net |

| Biocatalysis | Uses enzymes as highly specific biological catalysts. youtube.com | High reaction specificity and efficiency, environmentally friendly. youtube.com |

Investigation of Undiscovered Reactivity Patterns and Advanced Derivatization Potential

The unique chemical structure of "this compound" offers a wealth of opportunities for exploring novel reactivity patterns and developing advanced derivatization strategies. The adaptability of pyridine (B92270) and its derivatives as starting materials for structural modifications is of significant interest to medicinal chemists. researchgate.net

The synthesis of various chromium(III) picolinate derivatives, such as those with bromo, trifluoromethyl, chloro, carboxyl, methyl, and hydroxyl substitutions, has demonstrated that different functional groups can influence the physicochemical activities of the complex. researchgate.net While these particular derivatives did not show significant improvement in biological activities in the studied contexts, the principle of tuning properties through derivatization remains a key area of exploration. researchgate.net Picolinate ligands can also be incorporated into more complex structures, such as (S)-BINOL-derived chiral ligands, to create new polymer frameworks. researchgate.net

Integration of Machine Learning and AI in Computational Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to dramatically accelerate the design and synthesis of new molecules. arxiv.org These technologies can be used to predict the properties of organic crystal structures, addressing the challenge of identifying the most stable and useful forms of a compound. arxiv.org

Key applications in the context of picolinate derivatives include:

Predictive Modeling: Machine learning models can be trained to forecast the performance of pyridine derivatives in various applications, such as their efficacy as corrosion inhibitors. aip.org For example, a Nu-SVR machine learning model has shown superior predictive performance in assessing the corrosion inhibition of pyridine-quinoline derivatives on iron surfaces. aip.org

Accelerated Material Discovery: AI-assisted approaches can be used to design and screen vast libraries of virtual compounds for specific properties. nih.gov This has been successfully applied to the discovery of pyridine-based polymers for the efficient removal of radioactive waste, where ML models accurately predicted the adsorption capacity of thousands of virtual polymers. nih.gov

Retrosynthesis Prediction: AI can assist in planning the synthesis of complex molecules by predicting the steps needed to build them. arxiv.org This involves training models on large datasets of known reactions to suggest plausible synthetic routes. arxiv.org

Computational Design: AI is being used to aid in the design of novel materials with specific properties. youtube.com While AI is a powerful tool, it is best used to enhance rather than replace direct methods, helping to reduce computational time and explore design possibilities more efficiently. youtube.com The integration of AI with laboratory automation can create closed-loop systems where experimental conditions are adjusted in real-time based on computational feedback, further accelerating materials discovery. arxiv.org

Development of this compound as a Precursor for Functional Materials

The rigid and versatile structure of "this compound" makes it an attractive building block for a variety of functional materials. The picolinate ligand is a well-known chelating agent, capable of coordinating with metal ions to form stable complexes. researchgate.net

Metal-Organic Frameworks (MOFs): Picolinate derivatives are promising candidates for use as organic linkers in the construction of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are highly porous materials with applications in gas storage, separation, and catalysis. researchgate.net The selection of the organic ligand is a critical step in MOF synthesis, as it defines key structural attributes like pore size and framework rigidity. mdpi.com While the use of polytopic picolinate ligands in MOFs is still relatively underexplored, their potential is significant. researchgate.net The development of MOFs based on squarate units, for example, has led to materials with catalytic and gas adsorbent properties. mdpi.com

Flame Retardants: MOFs and their derivatives are also being investigated as flame retardants for polymers. mdpi.com The structural advantages of MOFs can be imparted to the resulting composites, enhancing their performance in fire safety applications. mdpi.com

Unexplored Applications in Chemical Biology and Green Chemistry Paradigms

The principles of green and sustainable chemistry are increasingly influencing research directions, aiming to create more environmentally friendly chemical processes and products. acs.org This includes the use of renewable feedstocks and the development of biotechnological processes. nih.gov

Renewable Feedstocks: A major goal of green chemistry is to move away from petrochemical-based starting materials towards renewable resources. rsc.org There is potential to synthesize picolinate derivatives from biomass. For instance, processes are being developed for the synthesis of functional polycarbonates from renewable alcohols derived from sources like glucose and isosorbide. nih.gov The efficient utilization of renewable feedstocks like biomass and CO2 is a key element of a future circular economy, requiring new catalytic and process designs. nih.gov

Chemical Biology: Pyridine derivatives are already widely used in the pharmaceutical industry. researchgate.net The picolinate scaffold has the potential to be used in the development of chemical probes for studying biological systems. Furthermore, chromium picolinate has been studied for its potential health benefits, such as improving glycemic control in patients with type 2 diabetes. nih.gov However, the use of chromium picolinate as a dietary supplement remains a topic of discussion and further research. nih.govnih.gov

Q & A

Q. Critical Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may require rigorous drying to avoid hydrolysis .

- Catalysts : Bases like triethylamine or NaH improve substitution efficiency .

- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation .

Q. Example Data :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C | 60–75% |

| Etherification | Phenoxymethyl bromide, K₂CO₃, DMF, 70°C | 50–65% |

Which analytical techniques are most effective for characterizing this compound?

Answer:

Basic Characterization :

Q. Advanced Methods :

- HRMS : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolves steric effects of the phenoxymethyl group on crystal packing .

How should researchers handle safety risks associated with this compound?

Q. Answer :

- Hazards : Likely irritant (skin/eyes) based on analogous picolinates .

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .

- Storage : Inert atmosphere (N₂), desiccated at –20°C to prevent ester hydrolysis .

What strategies optimize the phenoxymethyl group introduction during synthesis?

Q. Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., amines) to avoid competing reactions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 mins vs. 12 hrs) while maintaining yield .

- Catalytic Systems : Phase-transfer catalysts (e.g., TBAB) enhance interfacial reactivity in biphasic systems .

Q. Example Optimization :

| Condition | Standard Yield | Optimized Yield |

|---|---|---|

| Conventional heating (70°C, 12 hrs) | 55% | — |

| Microwave (100°C, 30 mins) | — | 68% |

How can contradictory spectral data (e.g., NMR vs. MS) be resolved for this compound?

Q. Answer :

Repeat Analysis : Confirm reproducibility under identical conditions.

Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from sample signals .

2D NMR (COSY, HSQC) : Resolve overlapping peaks in crowded regions (e.g., pyridine vs. aromatic protons) .

Spiking Experiments : Add a known reference compound to identify misassigned peaks .

What computational methods predict the bioactivity of this compound?

Q. Answer :

- Molecular Docking : Screens against targets (e.g., kinases) using AutoDock Vina. The phenoxymethyl group may enhance hydrophobic binding .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with observed IC₅₀ values .

- DFT Calculations : Predict reaction pathways for functional group transformations (e.g., ester hydrolysis) .

How does the phenoxymethyl group influence stability under physiological conditions?

Q. Answer :

Q. Accelerated Stability Testing :

| Condition | Degradation After 7 Days |

|---|---|

| pH 7.4, 37°C | <5% |

| pH 2.0, 37°C | 10–15% |

What structural analogs of this compound show promise in SAR studies?

Q. Answer :

How can reaction scalability be improved without compromising purity?

Q. Answer :

- Flow Chemistry : Continuous processing minimizes batch variability (e.g., microreactors for bromination) .

- In-line Analytics : PAT tools (e.g., FTIR probes) monitor intermediate formation in real time .

- Crystallization Engineering : Use anti-solvent precipitation to isolate high-purity product .

What advanced NMR techniques resolve stereochemical ambiguities in derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.